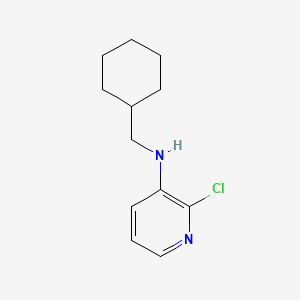

2-chloro-N-(cyclohexylmethyl)pyridin-3-amine

Description

Overview of Pyridine (B92270) and Aminopyridine Derivatives in Contemporary Chemical Biology

Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. rsc.orgnih.gov Its derivatives are integral to numerous FDA-approved drugs and are investigated for a vast spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. mdpi.com The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets like enzymes and receptors. nih.gov

Aminopyridines, a subclass of pyridine derivatives, are particularly significant. The position of the amino group on the pyridine ring can drastically influence the compound's biological activity. The pyridin-3-amine scaffold, specifically, is a key component in various research endeavors. wikipedia.org Furthermore, the introduction of a chlorine atom, as seen in 2-chloropyridine (B119429) derivatives, provides a reactive handle for further chemical modifications and can enhance the biological efficacy of the molecule. yufengchemicals.cominnospk.com These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, including anticancer and antifungal agents, as well as agrochemicals like pesticides and herbicides. yufengchemicals.cominnospk.com

Rationale for Academic Research on Novel 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine Analogues

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the well-established importance of its constituent chemical motifs. The academic interest in this and related compounds is driven by the potential for discovering new bioactive molecules.

The 2-chloropyridine core is a versatile building block in the synthesis of compounds targeting a range of biological processes. yufengchemicals.com Research has shown that derivatives of 2-chloropyridine can be developed to target specific cancer cells and modulate neurotransmitter systems, which is relevant for neurological disorders. yufengchemicals.com The addition of an N-substituted aminopyridine structure can lead to compounds with potential antitumor properties, for example, as telomerase inhibitors. nih.gov

The cyclohexylmethyl group attached to the amine is a lipophilic moiety. In drug design, such groups are often introduced to modulate a compound's solubility, membrane permeability, and ability to bind to hydrophobic pockets within biological targets. The exploration of N-alkylation on aminopyridine structures is a common strategy to fine-tune their biological activity. acs.org Therefore, the synthesis of analogues of this compound allows researchers to systematically explore the structure-activity relationships (SAR) of this chemical class. By modifying the N-substituent and the substitution pattern on the pyridine ring, chemists can optimize for potency, selectivity, and pharmacokinetic properties.

Scope and Objectives of Scholarly Investigations into this compound

The primary objective of scholarly investigations into this compound and its analogues is likely the discovery and development of novel chemical entities with potential therapeutic or agrochemical applications. The scope of such research typically encompasses several key areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and a library of related compounds. This could involve exploring different coupling reactions and purification techniques.

Structural Characterization: Unambiguously confirming the chemical structure of newly synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities. Based on the known properties of the pyridine and aminopyridine scaffolds, this could include screening for anticancer, antimicrobial, antifungal, and insecticidal properties. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different chemical groups influence its biological activity. This is a critical step in optimizing a compound for a specific application.

Molecular Modeling: Employing computational techniques to predict how these molecules might interact with biological targets, which can guide the design of more potent and selective analogues. nih.gov

Properties

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLOBICNHRRSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine and Its Analogues

Retrosynthetic Analysis of 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections that guide the synthetic strategy. The most logical primary disconnection is at the C-N bond between the pyridine (B92270) ring and the cyclohexylmethylamine side chain. This leads to two key synthons: a 2-chloro-3-aminopyridine core and a cyclohexylmethyl halide or a related electrophile.

Alternatively, a disconnection at the C-Cl bond suggests a final step of chlorination of an N-(cyclohexylmethyl)pyridin-3-amine precursor. Another approach involves forming the C-N bond through reductive amination, which would disconnect the molecule into 2-chloro-3-aminopyridine and cyclohexanecarboxaldehyde (B41370). Each of these retrosynthetic pathways informs the various synthetic methodologies discussed in the following sections.

Classical and Modern Approaches to the Pyridin-3-amine Core Synthesis

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine. youtube.com In the context of synthesizing this compound, SNAr reactions can be employed in several ways. One common approach involves the reaction of a 2,3-dihalopyridine with cyclohexylmethylamine. The greater reactivity of the halogen at the 2-position of the pyridine ring facilitates selective substitution. researchgate.netacs.org

The reactivity of 2-chloropyridines in SNAr reactions is influenced by the electronic nature of other substituents on the ring. researchgate.net Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. researchgate.net The reaction typically proceeds through a Meisenheimer complex intermediate. researchgate.net While uncatalyzed reactions often require harsh conditions, such as high temperatures and pressures, the use of flow reactors can significantly improve reaction times and yields. thieme-connect.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,3-Dichloropyridine | Cyclohexylmethylamine | Heat | This compound | lookchem.com |

| 2-Chloropyridine (B119429) | Piperidine | 60 °C, 8 kbar, 4 days | 2-Piperidinylpyridine | thieme-connect.com |

| 2-Chloropyridine | Piperidine | DMSO, 100 °C, 2 days | 2-Piperidinylpyridine | thieme-connect.com |

Reductive Amination Pathways

Reductive amination offers a versatile and widely used method for the formation of C-N bonds. masterorganicchemistry.comlibretexts.org This strategy can be applied to the synthesis of this compound by reacting 2-chloro-3-aminopyridine with cyclohexanecarboxaldehyde in the presence of a suitable reducing agent. nih.gov The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the desired secondary amine. masterorganicchemistry.comlibretexts.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comlibretexts.org The choice of reducing agent can be critical for the success of the reaction, especially with less nucleophilic amines, which may require stronger acids to facilitate imine formation. nih.gov

A one-pot protocol for the reductive amination of 3-amino-4-halopyridines has been developed, which involves in situ Boc-deprotection followed by alkylation, providing a streamlined approach to N-substituted aminopyridines. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| 2-Chloro-3-aminopyridine | Cyclohexanecarboxaldehyde | NaBH(OAc)3 | This compound | nih.gov |

| Aldehyde/Ketone | Ammonia (B1221849)/1° or 2° Amine | NaBH4, NaBH3CN, NaBH(OAc)3, or H2/Ni | 1°, 2°, or 3° Amine | libretexts.org |

Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. acs.orgnih.gov This methodology can be employed to introduce various substituents onto the pyridine ring. For instance, a 2-chloro-3-halopyridine can be selectively coupled with an appropriate boronic acid to introduce a desired group at the 3-position, followed by amination.

The success of Suzuki-Miyaura coupling of halopyridines often depends on the choice of catalyst, ligand, and reaction conditions. acs.orgrsc.org While 2-chloropyridines can be effective coupling partners, the reactivity can be influenced by the position of the halogen and the nature of the other substituents. acs.orgrsc.org Phosphine (B1218219) ligands are often essential for achieving good yields in the coupling of halopyridines. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Reference |

| 3-Chloropyridine | Arylboronic acid | Pd/C | 2-(dicyclohexylphosphino)biphenyl | 3-Arylpyridine | acs.org |

| 2-Bromopyridine | Arylboronic acid | Pd2dba3 | Triisopropylphosphine | 2-Arylpyridine | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | - | No reaction | rsc.org |

Halogenation and Amination Techniques

The synthesis of the 2-chloro-3-aminopyridine core often involves sequential halogenation and amination steps. For example, 3-aminopyridine (B143674) can be chlorinated to introduce the chlorine atom at the 2-position. guidechem.comgoogle.com The regioselectivity of this reaction can be influenced by the reaction conditions, including the chlorinating agent and the presence of catalysts. google.com

Alternatively, a nitration-reduction sequence can be employed. 2-Chloropyridine can be nitrated to give 2-chloro-3-nitropyridine, which is then reduced to 2-chloro-3-aminopyridine. guidechem.comgoogle.com Various reducing agents can be used for the reduction of the nitro group, including tin(II) chloride or catalytic hydrogenation. google.comchemicalbook.com

Direct halogenation of aminopyridines can also be achieved using various halogenating agents. acs.orgthieme.deresearchgate.net The choice of solvent and the presence of additives can play a crucial role in the efficiency and regioselectivity of these reactions. thieme.de

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridine | Gaseous chlorine, catalyst (e.g., FeCl3) | 2-Chloro-3-aminopyridine | google.com |

| 2-Pyridone | 1. Nitration, 2. N-alkylation, 3. Chlorination, 4. Reduction | 2-Chloro-3-aminopyridine | google.com |

| 2-Chloro-3-nitropyridine | Reduction (e.g., SnCl2 or H2/Pd-C) | 2-Chloro-3-aminopyridine | guidechem.comchemicalbook.com |

Synthesis of the Cyclohexylmethyl Side Chain and its Integration

The cyclohexylmethylamine side chain is a common structural motif in many pharmaceutical compounds. Its synthesis can be achieved through various methods, starting from readily available materials. chemicalbook.com One common route involves the reduction of cyclohexanecarbonitrile (B123593) or cyclohexanecarboxamide.

Another approach is the reductive amination of cyclohexanecarboxaldehyde with ammonia. google.com Once synthesized, the cyclohexylmethylamine can be integrated with the 2-chloropyridine core through the methods described previously, such as nucleophilic aromatic substitution or reductive amination. lookchem.comnih.gov

The integration of the side chain can also be achieved by reacting 2-chloro-3-aminopyridine with a cyclohexylmethyl halide or sulfonate. rsc.org This alkylation reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

| Starting Material | Reagents | Product | Reference |

| Cyclohexanecarboxaldehyde | Ammonia, reducing agent | Cyclohexylmethylamine | google.com |

| Cyclohexylamine | Methanol, catalyst | N-Methylcyclohexylamine | chemicalbook.com |

| 2-Chloro-3-aminopyridine | Cyclohexylmethyl bromide, base | This compound | rsc.org |

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires advanced strategies that enhance efficiency, yield, and structural diversity. Modern synthetic methodologies such as one-pot multi-component reactions, microwave-assisted synthesis, and metal-catalyzed aminations are pivotal in achieving these goals.

One-pot multi-component reactions (MCRs) have become powerful tools in organic and medicinal chemistry for the efficient construction of complex molecules like substituted pyridines from simple precursors in a single step. ias.ac.inresearchgate.net This strategy is advantageous due to its convergent and atom-economic nature, reducing the number of synthetic steps and purification procedures, which is beneficial for scalability. researchgate.net

A common approach involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and an ammonia source, often with a nitrile-containing component like malononitrile, to construct the pyridine skeleton. researchgate.netnih.gov These reactions can form multiple new bonds in a highly chemo- and regioselective manner. nih.gov The use of heterogeneous catalysts, such as nanocrystalline magnesium oxide, has been shown to be effective, offering the additional benefit of easy recovery and reusability. ias.ac.in While direct synthesis of the title compound via an MCR is not commonly reported, this methodology is well-suited for creating a diverse library of substituted pyridine precursors, which can then be further functionalized. For instance, a de novo pyridine synthesis that proceeds via a metallacycle-mediated union of allylic alcohols and aldehydes provides regiospecific access to a variety of differentially substituted systems. nih.gov

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH, mild conditions | Forms four new bonds; high chemo- and regioselectivity. | researchgate.netnih.gov |

| Aldehydes, Thiols, Malononitrile | Nanocrystalline MgO, Ethanol, Reflux | Efficient, reusable catalyst; moderate to high yields. | ias.ac.in |

| Aldehyde, LiHMDS, Dithiane-containing allylic alcohol | Ti(Oi-Pr)₄, then Hg(II)- or Ag(I)-mediated cyclization | Highly convergent and regiospecific de novo synthesis. | nih.gov |

Microwave-assisted synthesis has emerged as a significant enabling technology in organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. beilstein-journals.orgnih.gov For the synthesis of heterocyclic compounds like pyridine derivatives, microwave irradiation can accelerate key steps such as condensation, cyclization, and amination. beilstein-journals.orgnih.gov

In the context of producing analogues of this compound, microwave assistance can be applied to both the construction of the pyridine ring and the subsequent amination step. For example, a three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides to form N-alkylated pyridones has been shown to be significantly more efficient under microwave irradiation. mdpi.com A comparative study demonstrated a reduction in reaction time from 180 minutes with conventional heating to just 15 minutes using microwaves, with a concurrent increase in yield from a 65–77% range to 81–94%. beilstein-journals.org This rapid, high-yield protocol is highly amenable to creating libraries of complex derivatives for structure-activity relationship studies.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 180 min | 65-77% | beilstein-journals.org |

| Microwave Irradiation | 15 min | 81-94% | beilstein-journals.orgmdpi.com |

The key C-N bond in this compound is typically formed via a nucleophilic substitution or a cross-coupling reaction. Metal-catalyzed aminations, particularly the Buchwald-Hartwig amination, are among the most robust and versatile methods for this transformation. nih.gov This reaction uses a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide, in this case, a chloropyridine derivative.

The synthesis of N-azaazulenyl-N-pyridylamines from 2-chloro-1-azaazulene has been successfully achieved using palladium catalysis, demonstrating the feasibility of this approach on similar heterocyclic systems. nii.ac.jp The choice of catalyst, ligand (e.g., RuPhos, XPhos), base, and solvent is critical for achieving high yields. nih.gov For instance, the amination of a 4-chloro-7-azaindole (B22810) with a secondary amine was successfully performed using a Pd(OAc)₂/RuPhos system in tert-butanol, achieving 94% conversion in just 5 minutes. nih.gov In addition to palladium, nickel-catalyzed cross-couplings have also been developed, providing an alternative route for C-N bond formation by activating primary amines via conversion to alkyl pyridinium (B92312) salts. nih.gov These catalytic methods are highly valued for their broad functional group tolerance, allowing for the synthesis of complex and highly functionalized analogues.

| Substrate | Amine | Catalyst/Ligand | Base/Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-azaazulene | 2-aminopyridine (B139424) | Pd₂(dba)₃/Xantphos | Cs₂CO₃/Dioxane | (Not specified) | nii.ac.jp |

| 4-chloro-7-azaindole derivative | Secondary amine | Pd(OAc)₂/RuPhos | NaOtBu/tert-Butanol | 68% Yield (94% conversion) | nih.gov |

| Alkyl pyridinium salt | Aryl boronic acid (Suzuki Coupling) | NiCl₂(glyme)/dtbbpy | K₃PO₄/Dioxane, H₂O | Broad scope, good yields | nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Controlling regioselectivity and stereoselectivity is crucial when synthesizing analogues of this compound, as the precise spatial arrangement of substituents significantly impacts biological activity.

Regioselectivity refers to the control of substituent placement on the pyridine ring. During de novo synthesis of the pyridine core, regioselectivity can be a major challenge. However, specific strategies have been developed to address this. For example, a metallacycle-mediated three-component coupling has been reported to provide pyridine products as single regioisomers, a significant advantage over other methods like [2+2+2] annulations that often yield mixtures. nih.gov Similarly, organocatalyzed, formal (3+3) cycloaddition reactions can afford regioselective access to substituted pyridines. acs.org When functionalizing a pre-existing pyridine ring, the inherent electronic properties of the ring and existing substituents direct the position of incoming groups. For instance, nucleophilic attack on activated oxazoline[3,2-a]pyridinium salts can be directed to different positions (C2 or C8) depending on the structure of the attacking amine, offering a method to control the regiochemical outcome. researchgate.net

Stereoselectivity becomes important when introducing chiral centers into the analogues, for example, by using a chiral amine or by creating stereocenters on the cyclohexyl ring or other substituents. While the parent compound is achiral, its analogues may possess stereogenic centers. The synthesis of such chiral molecules requires stereoselective methods. mdma.ch Rhodium-catalyzed asymmetric carbometalation has been used to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govacs.org This highlights the potential of asymmetric catalysis to control stereochemistry in related heterocyclic systems. Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach for the asymmetric dearomatization of pyridines to access stereo-defined piperidines with high enantioselectivity. nih.gov For analogues built from chiral amines, methods for the stereoselective transformation of these amines are essential to ensure the desired configuration in the final product. mdma.ch

Scalability and Efficiency Considerations for Synthetic Routes

For a chemical compound to be viable for further development, the synthetic route must be scalable and efficient. This involves considerations of cost, safety, reaction time, and environmental impact. Several of the advanced strategies discussed contribute directly to improved scalability and efficiency.

One-pot multi-component reactions (MCRs) are inherently efficient as they combine several synthetic operations into a single step, minimizing the need for intermediate isolation, purification, and solvent usage. researchgate.net This leads to significant savings in time and materials. The use of reusable heterogeneous catalysts in MCRs further enhances efficiency and sustainability on a larger scale. ias.ac.in

Catalytic processes , such as metal-catalyzed aminations, are highly efficient as only a small amount of catalyst is needed to produce a large amount of product. The development of highly active catalysts allows reactions to proceed under mild conditions with high yields.

A testament to the scalability of modern synthetic methods is the demonstration of a formal (3+3) cycloaddition for pyridine synthesis on a 50-gram scale, indicating its applicability to larger-scale production. acs.org Ultimately, an ideal synthetic route for large-scale production would integrate these features: a convergent, high-yield, one-pot process using a recyclable catalyst under mild or microwave-assisted conditions to minimize reaction time and environmental footprint.

Computational and Theoretical Chemistry Studies of 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometric parameters of molecules. For 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry. nih.govnih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles. For instance, the calculations would predict the precise lengths of the C-Cl, C-N, and N-H bonds, as well as the angles within the pyridine (B92270) ring and the cyclohexyl moiety. Furthermore, analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would provide insights into the molecule's reactivity. nih.govmdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing chemical stability. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted DFT Parameters for a Pyridine Derivative (Note: This is an illustrative table based on typical values for similar structures, as specific data for this compound is not available.)

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| C-Cl Bond Length | 1.75 Å |

| Pyridine C-N Bond Angle | 117° |

Conformational Analysis and Energy Minima of the Cyclohexylmethyl Moiety and Pyridine Core

The presence of the flexible cyclohexylmethyl group necessitates a thorough conformational analysis to identify the most stable spatial arrangements (conformers) and their relative energies. This is crucial as the conformation of a molecule often dictates its biological activity. Computational methods are used to systematically rotate the single bonds, particularly the bond connecting the cyclohexyl ring to the methyl group and the bond connecting the methyl group to the amine nitrogen.

For each rotational position (dihedral angle), the energy of the molecule is calculated, resulting in a potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformers. researchgate.net For the cyclohexylmethyl moiety, this would involve identifying the preferred orientation of the cyclohexane (B81311) ring (e.g., chair, boat, or twist-boat) and its position relative to the pyridine core. The analysis would reveal the global energy minimum, representing the most populated conformation at equilibrium, as well as other local energy minima that might be accessible. researchgate.net

Molecular Docking Simulations with Established Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.org In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a biological target, such as an enzyme or a receptor. researchgate.netmdpi.com

While specific targets for this compound are not documented, docking simulations would be performed against a panel of known biological targets for pyridine derivatives, which have shown activity against various enzymes like kinases, urease, and telomerase. mdpi.commdpi.comtandfonline.com The simulation calculates a docking score, which estimates the binding affinity, and reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. openpharmaceuticalsciencesjournal.comnih.gov These simulations are instrumental in hypothesizing a mechanism of action and guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative Against a Kinase Target (Note: This is a hypothetical table as specific data for the target compound is unavailable.)

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A (e.g., 3PBL) | -8.5 | MET793 | Hydrogen Bond |

| LEU718 | Hydrophobic | ||

| VAL726 | Hydrophobic | ||

| Kinase B (e.g., 5Q4) | -7.9 | GLU804 | Hydrogen Bond |

| CYS775 | Hydrogen Bond | ||

| PHE856 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com To develop a QSAR model for a series of this compound analogues, a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 values) would be required.

Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound in the series. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govresearchgate.net The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues and to understand which structural features are important for the desired biological effect. nih.govresearchgate.net For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) would generate contour maps indicating regions where steric bulk or electrostatic charge would enhance or diminish activity. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

Beyond initial docking scores, more advanced computational methods are used to predict molecular interactions and estimate binding affinities with higher accuracy. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-docking. researchgate.net These methods calculate the free energy of binding by considering various energy components, including electrostatic and van der Waals interactions, as well as solvation energies.

These in silico predictions provide a more detailed understanding of the forces driving the binding of this compound to a potential biological target. The analysis can break down the total binding energy into contributions from individual amino acid residues, highlighting the key "hotspots" for interaction within the binding site. This information is invaluable for structure-based drug design, allowing for targeted modifications to the ligand to enhance its binding affinity and selectivity. openpharmaceuticalsciencesjournal.comnih.gov

Chemical Space Exploration and Virtual Screening for Novel this compound Analogues

Chemical space exploration involves computationally generating a large number of virtual compounds that are structurally related to a lead molecule, in this case, this compound. nih.govwhiterose.ac.uk This is achieved by systematically modifying different parts of the molecule, for example, by changing the substituents on the pyridine ring or altering the cyclohexyl group.

This vast virtual library of analogues can then be subjected to virtual screening. nih.govnih.gov This process uses computational filters to rapidly assess the drug-likeness and potential biological activity of each virtual compound. Filters may include rules-of-five for oral bioavailability, as well as docking simulations against a specific target. openpharmaceuticalsciencesjournal.comnih.gov This approach allows for the efficient identification of a smaller, more manageable set of promising new analogues for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Reactivity and Mechanism Predictions via Computational Methods

Computational methods can be used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. DFT calculations can identify the most likely sites for metabolic attack by calculating the activation energies for reactions at different positions on the molecule. researchgate.net For instance, the analysis might predict whether the pyridine ring, the cyclohexyl group, or the amine linker is more susceptible to oxidation by cytochrome P450 enzymes.

Furthermore, these methods can be used to model the entire energy profile of a chemical reaction, identifying transition states and intermediates. mdpi.comresearchgate.net This is particularly useful for understanding synthetic pathways or potential degradation routes. By calculating the Gibbs free energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Investigation of Structure Activity Relationships Sar in 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine Analogues

Impact of Substitutions on the Pyridine (B92270) Ring

Research on various pyridine derivatives has demonstrated that the electron density distribution around the pyridine ring plays a critical role in their stability and biological activity. mdpi.com For instance, the introduction of electron-donating groups can enhance the stability of the core structure, which may lead to preserved or enhanced biological effects. mdpi.com Conversely, electron-withdrawing groups can also augment the biological activity, depending on the specific target and mechanism of action. rsc.org

In a study on tricyclic pyridine inhibitors of farnesyl-protein transferase, a comprehensive SAR study revealed that substitutions at the 3-position of the pyridine ring had a profound impact on potency. nih.gov Halogen substitutions, such as chloro, bromo, and iodo, resulted in equipotent analogues, while a fluoro substitution led to a notable decrease in activity. nih.gov The introduction of a small alkyl group like methyl resulted in a highly potent inhibitor, whereas bulky substituents such as tert-butyl or phenyl rendered the compounds inactive. nih.gov This suggests a strict steric requirement at this position for optimal activity. Furthermore, the introduction of polar groups like amino, alkylamino, or hydroxyl groups at the 3-position was found to be detrimental to the activity. nih.gov

The reactivity of the pyridine ring towards nucleophilic substitution is also a key consideration. For example, 2-chloropyridine (B119429) is significantly less reactive towards nucleophiles than 2-chloropyrimidine, indicating that the electronic nature of the heterocyclic core influences its chemical behavior. researchgate.net This reactivity can be modulated by the presence of other substituents on the ring.

| Substituent Type | Position | Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Electron-donating groups | Various | Can enhance core stability and biological activity | Aza-acridines mdpi.com |

| Halogens (Cl, Br, I) | 3-position | Equipotent activity | Tricyclic pyridine FPT inhibitors nih.gov |

| Halogen (F) | 3-position | Decreased activity | Tricyclic pyridine FPT inhibitors nih.gov |

| Small alkyl (e.g., methyl) | 3-position | Potent inhibition | Tricyclic pyridine FPT inhibitors nih.gov |

| Bulky alkyl/aryl (e.g., tert-butyl, phenyl) | 3-position | Inactive | Tricyclic pyridine FPT inhibitors nih.gov |

| Polar groups (e.g., NH2, OH) | 3-position | Less active | Tricyclic pyridine FPT inhibitors nih.gov |

Influence of the N-substituent (cyclohexylmethyl) on Biological and Chemical Properties

The N-substituent, in this case, the cyclohexylmethyl group, plays a pivotal role in defining the pharmacological profile of the molecule. Its size, shape, and flexibility can influence binding affinity, selectivity, and pharmacokinetic properties.

Modifications to the alkyl chain connecting the nitrogen atom to the cycloalkyl ring can have a significant impact on biological activity. Studies on related N-alkylated pyridine-based compounds have shown that the length of the alkyl chain is a critical determinant of antimicrobial activity, with chains of C12-C16 often exhibiting the best results. mdpi.com While the cyclohexylmethyl group has a shorter alkyl component, this principle highlights the importance of optimizing the lipophilicity and spatial orientation of the substituent.

In a series of 2-aminopyridine (B139424) derivatives, the introduction of an additional methylene (B1212753) group after the amine function was found to be responsible for the disappearance of antimicrobial activity, suggesting a precise spatial requirement for the N-substituent. nih.gov Branching of the alkyl chain can also influence activity by altering the steric profile and conformational flexibility of the molecule.

Stereochemistry is a fundamental aspect of drug action, influencing target binding, metabolism, and distribution. mdpi.com For chiral compounds, one enantiomer often exhibits significantly higher potency than the other. The stereochemistry of the N-substituent, particularly if it contains chiral centers, can have a profound impact on biological activity.

In a study of aryl substituted tropanes, the relative orientation of the N-methyl group was found to modulate activity by directly influencing the ligand's interaction within the protein binding pocket or by forcing a favorable orientation for another substituent. nih.gov Similarly, for nature-inspired 3-Br-acivicin isomers, only those with a specific stereochemistry displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. mdpi.com These findings underscore the importance of considering the stereochemical configuration of the cyclohexylmethyl group and any potential chiral centers in SAR studies.

| Modification | Observation | Example Compound Class |

|---|---|---|

| Alkyl chain length | Optimal length (e.g., C12-C16) can maximize antimicrobial activity. | N-alkylated pyridine salts mdpi.com |

| Alkyl chain modification | Addition of a CH2 group can lead to loss of activity. | 2-aminopyridine derivatives nih.gov |

| Cycloalkyl ring conformation | Specific stereochemistry and orientation of substituents are crucial for receptor binding. | Naltrexone-derived MOR-antagonists nih.gov |

| Stereochemistry of N-substituent | Can determine potency and selectivity by influencing binding and transport. | Aryl substituted tropanes nih.gov, 3-Br-acivicin isomers mdpi.com |

Modulation of Biological Activity through Chemical Modifications (e.g., N-derivatization of the amine)

Chemical modification of the amine group, such as N-derivatization, is a common strategy to modulate the biological activity and physicochemical properties of a compound. This can involve the introduction of various functional groups to alter the amine's basicity, hydrogen bonding capacity, and steric bulk.

N-derivatization can be used to improve the detection and quantification of compounds in biological matrices, as demonstrated by the use of N-(4-aminophenyl)piperidine to derivatize organic acids for improved detection by mass spectrometry. nih.govrowan.eduresearchwithrowan.com In the context of SAR, N-derivatization can lead to analogues with altered pharmacological profiles. For example, the synthesis of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) prodrugs of various therapeutic agents has been explored to modify their properties. researchgate.net

The formation of N-aminopyridinium salts represents another form of N-derivatization that can be utilized in synthetic methodologies, such as the photocatalytic aminopyridylation of alkenes. nih.gov Such derivatization can also influence the biological activity of the parent molecule.

Physicochemical Property Descriptors in SAR Studies (e.g., lipophilicity, hydrogen bonding capacity)

Physicochemical properties are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior. sdiarticle5.com In SAR studies, descriptors such as lipophilicity and hydrogen bonding capacity are routinely used to rationalize and predict the biological activity of analogues.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), plays a crucial role in membrane permeability, protein binding, and metabolism. indexcopernicus.com For a series of piperidinothiosemicarbazone derivatives, a positive correlation was observed between lipophilicity and antimycobacterial activity, suggesting that higher lipophilicity may enhance penetration of the bacterial cell wall. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding. indexcopernicus.com

Hydrogen bonding capacity , determined by the number of hydrogen bond donors and acceptors, is essential for molecular recognition and binding to biological targets. researchgate.net The formation of intramolecular hydrogen bonds can influence the conformation of a molecule and its interaction with a receptor. nih.gov The pyridine nitrogen and the secondary amine in 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine can both participate in hydrogen bonding, and modifications that alter this capacity are likely to affect biological activity.

Controlling these physicochemical properties is a key aspect of drug design. Calculable descriptors for size, lipophilicity, and hydrogen bonding are valuable tools in guiding the synthesis of new analogues with improved "drug-like" properties. nih.gov

| Physicochemical Property | Importance in SAR | Example |

|---|---|---|

| Lipophilicity (logP/logD) | Influences membrane permeability, protein binding, and solubility. indexcopernicus.com | Higher logP correlated with increased antimycobacterial activity in piperidinothiosemicarbazone derivatives. nih.gov |

| Hydrogen Bonding Capacity | Crucial for molecular recognition and target binding. researchgate.net | Intramolecular hydrogen bonding can affect molecular conformation and receptor interaction. nih.gov |

| Molecular Weight | Affects solubility and permeability. Part of Lipinski's rule of five for drug-likeness. researchgate.net | Generally, oral drugs have a molecular weight of less than 500 Da. researchgate.net |

| Polar Surface Area (PSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | A key parameter in predicting the ADME properties of drug candidates. |

Integration of SAR Data with Computational Modeling

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues is significantly enhanced by the integration of computational modeling. tandfonline.comnih.gov This synergy allows for the rationalization of experimental biological data, provides insights into the molecular interactions governing activity, and guides the design of new, more potent compounds. mdpi.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are pivotal in this integrated approach. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. tandfonline.commdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity.

For instance, a hypothetical CoMFA model for a series of this compound analogues might reveal that:

Steric Fields: A large, sterically favorable green contour near the cyclohexyl ring would suggest that bulkier substituents in this region could enhance activity. Conversely, a yellow contour near the chloro-substituent might indicate that smaller groups are preferred at that position.

Electrostatic Fields: A blue contour (favoring positive charge) near the pyridine nitrogen could indicate a crucial hydrogen bond donor interaction with the target protein. A red contour (favoring negative charge) near the amine linker might suggest the importance of a hydrogen bond acceptor.

These models are statistically validated to ensure their predictive power. tandfonline.comnih.gov A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Table 1: Hypothetical CoMFA and CoMSIA Statistical Results for a Series of this compound Analogues

| Parameter | CoMFA Model | CoMSIA Model (SEHDA) |

| q² (cross-validated r²) | 0.65 | 0.72 |

| r² (non-cross-validated r²) | 0.92 | 0.95 |

| F-value | 120.5 | 145.8 |

| Standard Error of Estimate | 0.25 | 0.21 |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For this compound analogues, docking studies can elucidate key interactions within the binding site of a target, such as a protein kinase. tandfonline.comresearchgate.net These studies can rationalize the observed SAR data at an atomic level.

For example, docking simulations might show that the 3-amino group and the pyridine nitrogen of the core scaffold form critical hydrogen bonds with the hinge region of a kinase. tandfonline.com The cyclohexylmethyl group could be shown to occupy a hydrophobic pocket, explaining why modifications to this group significantly impact activity. The 2-chloro substituent might be positioned to form halogen bonds or other specific interactions.

Table 2: Predicted Binding Interactions of this compound in a Hypothetical Kinase Active Site

| Ligand Moiety | Interacting Residue | Interaction Type |

| Pyridine Nitrogen | Leu932 (backbone NH) | Hydrogen Bond |

| 3-Amino Group | Glu930 (backbone C=O) | Hydrogen Bond |

| Cyclohexyl Ring | Val885, Ala905, Leu985 | Hydrophobic Interactions |

| Chloro Group | Arg980 | Halogen Bond/van der Waals |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding pose, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time. tandfonline.comnih.gov An MD simulation of this compound bound to its target can assess the stability of the docked pose and the persistence of key interactions. tandfonline.com It can also reveal the role of water molecules in mediating interactions and highlight conformational changes in the protein upon ligand binding. Analysis of the simulation trajectory can provide a more accurate estimation of binding free energies, further refining the understanding of SAR. tandfonline.com

By integrating these computational approaches, a comprehensive model of the SAR for this compound analogues can be constructed. QSAR provides a statistical correlation, docking offers a structural hypothesis for this correlation, and MD simulations validate and refine this hypothesis by accounting for the dynamic nature of the system. This integrated workflow accelerates the drug discovery process by enabling more informed, data-driven decisions in the design of new and improved molecules. nih.govresearchgate.net

Biological Activity and Mechanistic Studies of 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine in Vitro and in Silico

In Vitro Screening against Diverse Biological Targets

No data is available.

Enzyme Inhibition Assays (e.g., Protein Kinases, Phosphatases, Histone Acetyltransferases, N-Acylphosphatidylethanolamine Phospholipase D, Tyrosinase, Farnesyltransferase, SARS-CoV-2 Mpro)

No data is available.

Receptor Binding Assays (e.g., Efflux Pump Inhibitors, CNS Receptors, Opioid Receptors)

No data is available.

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular in vitro)

No data is available.

Elucidation of Molecular Mechanisms of Action (In Vitro)

No data is available.

Target Identification and Validation (e.g., identifying specific protein interactions)

No data is available.

Biochemical Pathway Modulation (e.g., ROS, DNA Damage)

No data is available.

Cellular Assays for Biological Response (e.g., apoptosis induction, cell cycle arrest in cell lines)

Cellular assays are fundamental in determining the potential of a chemical compound to be developed into a therapeutic agent. These in vitro tests help elucidate the mechanisms by which a compound affects cancer cells, such as by inducing programmed cell death (apoptosis) or halting the cell division cycle (cell cycle arrest).

Apoptosis Induction: Apoptosis is a natural and controlled process of cell death that is crucial for eliminating damaged or cancerous cells. Many anticancer therapies work by triggering this process. The induction of apoptosis by a novel compound is typically investigated using techniques such as flow cytometry with annexin (B1180172) V/propidium iodide (PI) staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov Other methods include Hoechst staining to observe nuclear condensation, and Western blotting to measure the levels of key apoptosis-related proteins like caspases (e.g., caspase-3, caspase-9) and members of the Bcl-2 family (e.g., Bax, Bcl-2). nih.gov

For instance, studies on novel 7-chloroquinoline-1,2,3-triazoyl carboxamides, which share a chloro-substituted heterocyclic ring, demonstrated significant apoptosis induction in MDA-MB-231 triple-negative breast cancer cells. One derivative, in particular, led to 80.4% of the cell population undergoing apoptosis. nih.gov Similarly, a series of 1,2,3-triazole-chalcone conjugates were found to upregulate the expression of pro-apoptotic proteins like BAX, caspase-3, and caspase-9 in leukemia cells. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phases) are valuable as potential anticancer agents. nih.gov Flow cytometry is the primary method used to analyze the cell cycle distribution of a cell population treated with a test compound. nih.gov

Research into related heterocyclic compounds illustrates this principle. For example, the compound Raddeanin A was shown to cause cell cycle arrest at the G0/G1 phase in HCT116 human colorectal cancer cells. nih.gov In a different study, a 1,2,3-triazole-chalcone derivative was found to arrest the cell cycle of leukemia cells at the S phase. nih.gov Another investigation on 7-chloroquinoline (B30040) derivatives observed G0/G1 cycle arrest in MCF-7 breast cancer cells. nih.gov Although no specific data exists for 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine, these examples show how its effect on the cell cycle could be rigorously evaluated.

Comparative Biological Activity with Known Pyridine-Based Compounds

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. mdpi.commdpi.com To understand the potential of a new pyridine derivative like this compound, its activity would be compared against other known pyridine-based compounds.

Pyridine derivatives have shown significant promise as anticancer agents. For example, a series of 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and evaluated as potential telomerase inhibitors, with one compound showing strong inhibition with an IC50 value of 0.8 µM and activity against gastric cancer cells. nih.gov Other studies have focused on different cancer types; for instance, certain 7-chloroquinoline derivatives displayed potent cytotoxic activity against triple-negative breast cancer cells, with IC50 values as low as 19.91 µM. nih.gov

Beyond anticancer effects, the pyridine nucleus is a common feature in compounds with antimicrobial activity. nih.gov Various synthetic pyridine compounds have demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity. nih.gov

The table below provides illustrative examples of the biological activities of various pyridine-containing compounds, which would serve as benchmarks for evaluating this compound.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50 / MIC) |

| 2-Chloro-pyridine-flavone derivative | Telomerase Inhibition / Anticancer | Telomerase / SGC-7901 | 0.8 µM / 18.45 µg/mL |

| 7-Chloroquinoline derivative (QTCA-1) | Anticancer (Cytotoxicity) | MDA-MB-231 | 19.91 µM |

| Nicotinic acid benzylidene hydrazide | Antimicrobial | S. aureus, E. coli | Comparable to standard drugs |

| Bromo-pyridyl 2-Azetidinone derivative | Antimycobacterial | M. tuberculosis H37RV | 12.5 µg/mL |

This table presents data for structurally related pyridine compounds to illustrate typical biological activities and is not representative of this compound, for which specific data is not available.

In Silico Prediction of Biological Interactions and Potential Targets

In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are powerful computational tools used in the early stages of drug discovery. nih.govmdpi.com These techniques predict how a compound might interact with specific biological targets (e.g., proteins, enzymes) and whether it possesses drug-like properties, thereby guiding further experimental work. No specific in silico studies for this compound have been published.

Molecular Docking: Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein. The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein. A lower binding energy (more negative score) suggests a more stable interaction. nih.gov This method can help identify potential protein targets for a compound and elucidate its mechanism of action at a molecular level.

For example, docking studies performed on 2-chloro-pyridine derivatives identified telomerase as a probable binding target. nih.gov In another study, derivatives of 2-azetidinone were docked against the mycobacterial InhA enzyme to understand their potential as antitubercular agents. researchgate.net Similarly, investigations into 7-chloroquinoline derivatives used molecular docking to show a high binding affinity for targets like PARP-1, Src, and PI3K/mTOR, which are crucial in cancer cell survival. nih.gov

Prediction of Drug-Likeness and ADMET Properties: Computational tools are also used to predict the physicochemical and pharmacokinetic properties of a compound. This includes adherence to criteria like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule and its potential for oral bioavailability. mdpi.com ADMET prediction models forecast a compound's absorption, distribution, metabolism, excretion, and potential toxicity, helping to identify candidates with favorable profiles early in the research process. mdpi.com Studies on pyrazolo[1,5-a]pyrimidines, for instance, used in silico predictions to confirm that most of the synthesized compounds fulfilled Lipinski's requirements and had good drug score values. mdpi.com

The table below illustrates the type of data generated from in silico predictions for various heterocyclic compounds, which would be relevant for assessing this compound.

| Compound / Derivative | In Silico Method | Predicted Target / Property | Finding / Score |

| 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide | Molecular Docking | Acetylcholinesterase (4BDT) | -9.60 kcal/mol |

| 7-Chloroquinoline derivative (QTCA-1) | Molecular Docking | PARP-1, PI3K/mTOR | High binding affinity |

| Pyrazolo[1,5-a]pyrimidines | ADMET Prediction | Lipinski's Rule | Fulfills requirements |

| Bromo-pyridyl 2-Azetidinone derivative | Molecular Docking | Mycobacterial InhA enzyme | Favorable binding interactions |

This table presents data for structurally related heterocyclic compounds to illustrate the application of in silico methods and is not representative of this compound, for which specific data is not available.

Chemical Derivatization and Functionalization Strategies for 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine

Modification at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom of 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine serves as a key reaction site for electrophilic attack. Two principal strategies for its modification are N-oxidation and quaternization, which alter the electronic properties of the pyridine ring and introduce new functional handles.

Quaternization: The pyridine nitrogen can also undergo quaternization by reacting with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces a permanent positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. The quaternization process is influenced by the steric hindrance around the nitrogen and the reactivity of the alkylating agent. Such modifications are useful for increasing the solubility of the compound in polar solvents and for introducing specific alkyl groups that can serve as probes or interaction points with biological targets.

Table 1: Representative Reactions at the Pyridine Nitrogen

| Reaction Type | Typical Reagents | Product Class | Key Outcome |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | Increases polarity; activates ring for substitution |

| Quaternization | Alkyl halides (e.g., CH₃I) | Pyridinium salt | Introduces positive charge; enhances solubility |

Functionalization of the Amino Group (N-cyclohexylmethyl)

The secondary amine in this compound is a highly versatile functional group, readily participating in a variety of bond-forming reactions. This allows for the introduction of a diverse range of substituents, significantly expanding the chemical space accessible from this core structure.

Amidation and Sulfonamidation Reactions

The nucleophilic character of the secondary amine allows for straightforward acylation and sulfonylation reactions.

Amidation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amide. This transformation replaces the amine proton with an acyl group, which can modulate the electronic and steric properties of the molecule. Similarly, reaction with isocyanates provides urea (B33335) derivatives, which are valuable for their hydrogen bonding capabilities. acs.orgnih.govorganic-chemistry.org

Sulfonamidation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords sulfonamides. The sulfonamide linkage is generally more stable to hydrolysis than an amide bond and introduces a tetrahedral sulfonyl group that can act as a hydrogen bond acceptor.

Alkylation and Arylation Reactions

Further substitution on the secondary amine nitrogen can be achieved through alkylation and arylation reactions, introducing new carbon-based substituents.

Alkylation: Direct N-alkylation can be performed using alkyl halides, although this method can sometimes lead to overalkylation in primary amines. researchgate.netsemanticscholar.orgwikipedia.org A more controlled method is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.govwikipedia.orgmasterorganicchemistry.comacsgcipr.org This one-pot procedure is highly efficient for creating a diverse range of tertiary amines.

Arylation: The introduction of an aryl or heteroaryl group onto the amine nitrogen is typically accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for this transformation. An alternative, classic approach is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures. wikipedia.orgnih.govresearchgate.net These reactions enable the synthesis of triarylamine-like structures.

Table 2: Functionalization Strategies for the Secondary Amino Group

| Reaction Type | Reagent Class | Product Class | Bond Formed |

|---|---|---|---|

| Amidation | Acyl chlorides, Isocyanates | Amides, Ureas | N-C(O) |

| Sulfonamidation | Sulfonyl chlorides | Sulfonamides | N-S(O)₂ |

| Alkylation | Alkyl halides, Aldehydes/Ketones | Tertiary Amines | N-C |

| Arylation | Aryl halides/triflates | Tertiary Amines | N-C(Aryl) |

Exploration of Heterocyclic Ring Fusions and Annulations Involving the Pyridine Core

The 2-chloro and 3-amino substituents on the pyridine ring are strategically positioned to act as handles for the construction of fused heterocyclic systems. These annulation reactions create more complex, rigid scaffolds, which are of significant interest in medicinal chemistry and materials science.

One common strategy involves a reaction where the 3-amino group acts as a nucleophile, and the 2-chloro group serves as a leaving group in an intramolecular nucleophilic aromatic substitution (SNAr) step. For example, acylation of the 3-amino group followed by base-mediated cyclization can lead to pyrido[2,3-b] organic-chemistry.orgbio-conferences.orgoxazines or related structures.

Alternatively, condensation reactions with bifunctional reagents can build a new ring.

Pyrido[2,3-b]pyrazine Synthesis: Condensation of the 3-amino group with an α-dicarbonyl compound, or a precursor, can lead to the formation of the pyrazine (B50134) ring fused to the pyridine core. nih.govnih.govmdpi.com

Thieno[2,3-b]pyridine Synthesis: The Gewald reaction or related strategies, starting from precursors derived from 2-chloro-3-aminopyridine, can be used to construct a fused thiophene (B33073) ring. ekb.egnih.govresearchgate.net This often involves reaction with a compound containing an activated methylene (B1212753) group and elemental sulfur.

Imidazo[1,2-a]pyridine Synthesis: While this typically starts from a 2-aminopyridine (B139424), analogous cyclizations can be envisioned where the 3-amino group or a derivatized form participates in ring closure onto a suitable electrophile, potentially involving rearrangement or multi-step sequences. organic-chemistry.orgbio-conferences.orgrsc.orgnih.gov

These ring-fusion strategies significantly increase the structural diversity and complexity of derivatives obtainable from the this compound scaffold.

Development of Chemical Probes and Research Tags

The functional handles on this compound make it an excellent candidate for conversion into chemical probes or for the attachment of research tags. These tagged molecules are invaluable tools for studying biological systems, for example, in target identification and validation studies.

Biotinylation: The secondary amine can be reacted with an activated biotin (B1667282) derivative, such as biotin-NHS ester, to form a stable amide bond. gbiosciences.comnih.govgbiosciences.com The resulting biotinylated compound can be used in pull-down assays with streptavidin-coated beads to identify binding partners.

Fluorescent Labeling: A fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, can be attached to the amine. researchgate.nettdblabs.seaatbio.com The isothiocyanate group of FITC reacts with the amine to form a stable thiourea (B124793) linkage, allowing the molecule's localization to be tracked in cells or tissues using fluorescence microscopy. thermofisher.comdrmr.com

Photoaffinity Labeling: To create a photoaffinity probe, a photoreactive group like a benzophenone, aryl azide (B81097), or diazirine can be incorporated into the structure. nih.govenamine.net This is often achieved by acylating the amine with a carboxylic acid derivative of the photoreactive moiety. Upon irradiation with UV light, these probes form highly reactive species that covalently crosslink to nearby molecules, enabling the definitive identification of binding targets. acs.orgnih.gov

Click Chemistry Handles: An alkyne or azide handle can be installed, typically via acylation or alkylation of the amine. This allows for the subsequent attachment of various tags or reporters using highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 3: Strategies for Probe and Tag Development

| Probe/Tag Type | Functional Group Attached | Typical Reagent | Research Application |

|---|---|---|---|

| Affinity Probe | Biotin | Biotin-NHS ester | Protein pull-down, Target identification |

| Fluorescent Tag | Fluorophore (e.g., Fluorescein) | Fluorescein isothiocyanate (FITC) | Fluorescence microscopy, Flow cytometry |

| Photoaffinity Label | Benzophenone, Aryl Azide | Benzophenone carboxylic acid | Covalent crosslinking, Target validation |

| Click Chemistry Handle | Alkyne or Azide | Alkynoic acid, Azido-alkyl halide | Bio-orthogonal conjugation |

Future Directions and Perspectives in Research on 2 Chloro N Cyclohexylmethyl Pyridin 3 Amine

Advancements in Asymmetric Synthesis of Chiral Analogues

The introduction of chirality into drug candidates is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic profiles. For 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine, which contains a prochiral cyclohexyl ring, the development of asymmetric synthetic routes to produce enantiomerically pure analogues is a critical next step.

Future research could focus on catalytic enantioselective methods to synthesize chiral vicinal chloroamines. nih.gov One promising approach involves the asymmetric protonation of catalytically generated prochiral enamines using chiral Brønsted acids. nih.gov This strategy could be adapted to intermediates in the synthesis of the target compound, allowing for precise control over the stereochemistry of the cyclohexyl moiety. The development of such methods would enable the synthesis of a library of stereoisomers, which could then be evaluated to determine the optimal configuration for biological activity. nih.gov

Strategies for the asymmetric synthesis could draw from established principles using chiral amides or other auxiliaries to guide stereoselective transformations. researchgate.net The goal is to develop efficient and scalable processes that provide access to single enantiomers for detailed biological evaluation.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Chiral Catalyst/Auxiliary | Target Chirality |

|---|---|---|---|

| Catalytic Asymmetric Protonation | Enantioselective protonation of a prochiral enamine intermediate corresponding to the pyridin-amine structure. nih.gov | Chiral phosphoric acids or other Brønsted acids. | Cyclohexyl ring stereocenters |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a synthetic precursor to direct stereoselective reactions, followed by removal. | Evans auxiliaries, chiral pyrrolidines. researchgate.net | Cyclohexyl ring stereocenters |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the structure-activity relationship (SAR) of the this compound scaffold, high-throughput screening (HTS) combined with combinatorial chemistry is an indispensable strategy. nih.govnih.gov Combinatorial chemistry allows for the rapid generation of large, diverse libraries of related compounds by systematically combining different chemical "building blocks". nih.govijpsonline.com

Future efforts would involve designing a combinatorial library around the core structure. This can be achieved through techniques like parallel synthesis, where reactions are run in parallel in multi-well plates, or the "split-and-mix" method for creating vast libraries on solid supports. ijpsonline.com Key points of diversification on the this compound scaffold include:

The Pyridine (B92270) Ring: Substitution at positions 4, 5, and 6.

The Cyclohexyl Group: Introduction of various substituents at different positions.

The Linker: Modification of the methyl bridge connecting the amine and the cyclohexyl ring.

Once synthesized, these chemical libraries can be subjected to HTS against a panel of biological targets to identify "hits"—compounds that show desired activity. eco-vector.com This approach accelerates the discovery of lead compounds for further optimization. nih.gov

Table 2: Hypothetical Combinatorial Library Design

| Scaffold Core | R1 (Pyridine Position 5) | R2 (Cyclohexyl Position 4) | R3 (Amine) |

|---|---|---|---|

| 2-chloro-pyridin-3-amine | -H, -F, -CH3, -OCH3 | -H, -OH, -F, -COOCH3 | -cyclohexylmethyl, -4-hydroxycyclohexylmethyl, -4-fluorocyclohexylmethyl |

| 2-chloro-pyridin-3-amine | -H, -F, -CH3, -OCH3 | -H, -OH, -F, -COOCH3 | -cyclopentylmethyl, -cycloheptylmethyl |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven design and optimization of novel compounds. nih.govnih.gov For this compound, these computational tools can be integrated at multiple stages of the research pipeline.

Initially, ML models can be trained on existing SAR data from combinatorial libraries to predict the biological activity of virtual compounds, prioritizing the synthesis of only the most promising candidates. nih.gov Deep learning and generative AI models can go a step further, designing entirely new molecules (de novo design) that are optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Furthermore, AI can be applied to retrosynthetic analysis, predicting viable and efficient synthetic routes for novel, computer-designed analogues. nih.gov This integration of AI can significantly reduce the time and resources required for the discovery and development of next-generation drugs based on this scaffold. researchgate.net

Table 3: Applications of AI/ML in Derivative Research

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models (e.g., random forests, neural networks) are trained to correlate chemical structures with biological activity. nih.gov | Predictive models that can screen virtual libraries and prioritize compounds for synthesis. |

| De Novo Drug Design | Generative models (e.g., GANs, VAEs) create novel chemical structures with desired properties. nih.gov | Identification of novel, highly optimized analogues beyond the scope of traditional combinatorial libraries. |

| Synthesis Prediction | AI tools analyze reaction databases to propose efficient synthetic pathways for target molecules. nih.govresearchgate.net | Optimized and cost-effective synthesis plans for newly designed compounds. |

Exploration of Novel Biological Targets and Mechanistic Insights

A crucial aspect of future research is to broaden the understanding of the biological targets of this compound and its derivatives. While initial studies may point towards a specific target class, a comprehensive investigation is needed to uncover its full therapeutic potential and potential off-target effects. The pyridine scaffold is a common feature in molecules targeting a wide range of proteins, including kinases and G-protein coupled receptors. nih.gov

Advanced proteomic techniques, such as chemical proteomics using affinity-based probes, can be employed to identify direct binding partners of the compound in a cellular context. In parallel, phenotypic screening of derivative libraries against diverse cell lines can reveal unexpected biological activities, which can then be mechanistically deconvoluted to identify the responsible targets.

Detailed kinetic and mechanistic studies will be essential to understand how these compounds interact with their targets. rsc.org Techniques like surface plasmon resonance (SPR) can quantify binding affinity and kinetics, while structural biology methods (X-ray crystallography, Cryo-EM) can provide atomic-level details of the binding mode. Such mechanistic insights are invaluable for rational, structure-based drug design. rsc.org

Development of this compound as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into a valuable research tool for chemical biology. nih.gov By chemically modifying the core structure with specific functional moieties, a suite of molecular probes can be created to investigate complex biological processes.

For instance, installing a fluorophore (e.g., a cyanine (B1664457) or indole-based dye) would allow for the visualization of the compound's subcellular localization and its interaction with targets via fluorescence microscopy. nih.gov Attaching a biotin (B1667282) tag would enable pull-down experiments to isolate and identify binding proteins from cell lysates. Incorporating a photo-activatable crosslinking group would allow for the covalent capture of transient or weak interactions with biological targets upon UV irradiation, providing a snapshot of the compound's interactome. These chemical biology tools would provide a deeper understanding of the compound's mechanism of action and its biological context.

Table 4: Potential Chemical Biology Probes and Their Applications

| Probe Type | Modification | Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., CyDye, NBD). nih.gov | Live-cell imaging to determine subcellular localization; fluorescence polarization assays to study target binding. |

| Affinity Probe | Incorporation of a biotin tag. | Affinity purification of binding partners from cell or tissue lysates for identification by mass spectrometry. |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling between 2-chloropyridine derivatives and cyclohexylmethylamine. Key parameters include:

- Catalyst : Pd(OAc)₂ with Xantphos as a ligand.

- Base : Sodium tert-butoxide (NaOtBu) to deprotonate the amine.

- Solvent : Dioxane or toluene under reflux (80–100°C).

- Reaction Time : 8–12 hours under inert atmosphere.

Yields up to 75% are achievable by optimizing ligand-to-metal ratios and avoiding excess halide by-products .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Base | NaOtBu | |

| Solvent | Dioxane | |

| Temperature | 80–100°C | |

| Reaction Time | 8–12 hours |

Q. Which purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5 v/v) to separate impurities .

- Recrystallization : Dissolve crude product in dichloromethane, then slowly evaporate to obtain high-purity crystals .

- HPLC : For trace impurities, reverse-phase HPLC with acetonitrile/water gradients provides resolution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography. For ambiguous NMR signals (e.g., overlapping pyridine protons), use 2D NMR (HSQC, HMBC) .

- Crystallographic Confirmation : Resolve discrepancies using single-crystal X-ray diffraction. SHELXL refinement (R factor < 0.06) confirms bond lengths and angles, distinguishing regioisomers .

Q. What strategies are recommended for determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single crystal (0.2–0.3 mm³) at 100–150 K with Mo-Kα radiation.

- Refinement : SHELXL software for anisotropic displacement parameters. Address disorder in the cyclohexylmethyl group using PART commands .